(2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features a combination of furan, thiazole, and benzimidazole rings, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.
Construction of the benzimidazole ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often under reflux conditions with suitable catalysts.
Industrial Production Methods
Industrial production of such complex molecules may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry
Dyes and Pigments: The compound’s aromatic structure may make it useful in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit essential enzymes. If used in catalysis, it might facilitate the formation or breaking of chemical bonds through coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}thiazole
- (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}benzimidazole
Uniqueness
The unique combination of furan, thiazole, and benzimidazole rings in (2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one provides it with distinct chemical and physical properties that are not found in simpler analogs
Properties
Molecular Formula |
C20H11N3O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H11N3O4S/c24-19-18(28-20-21-15-6-1-2-7-16(15)22(19)20)11-14-8-9-17(27-14)12-4-3-5-13(10-12)23(25)26/h1-11H/b18-11+ |
InChI Key |
OPVWJSWIFMUYFP-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3 |
Origin of Product |
United States |
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